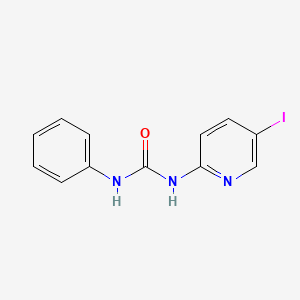

1-(5-Iodopyridin-2-yl)-3-phenylurea

Descripción

1-(5-Iodopyridin-2-yl)-3-phenylurea is a synthetic urea derivative featuring a pyridine ring substituted with an iodine atom at the 5-position and a phenyl group attached to the urea moiety.

Propiedades

IUPAC Name |

1-(5-iodopyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQRCNDMGUFGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyridin-2-yl)-3-phenylurea typically involves the reaction of 5-iodopyridin-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

While specific industrial production methods for 1-(5-Iodopyridin-2-yl)-3-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Iodopyridin-2-yl)-3-phenylurea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-azidopyridin-2-yl)-3-phenylurea.

Aplicaciones Científicas De Investigación

1-(5-Iodopyridin-2-yl)-3-phenylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(5-Iodopyridin-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific target and the nature of the interaction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(5-Iodopyridin-2-yl)-3-phenylurea with structurally and functionally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Analogs

2.1.1. 1-(2-Chloro-4-pyridyl)-3-phenylurea (Forchlorfenuron, FCF)

- Molecular Formula : C₁₂H₁₀ClN₃O

- Molecular Weight : 271.68 g/mol

- Key Features : Chlorine substituent at the pyridine 2-position; phenylurea backbone.

- Applications: Widely used as a plant growth regulator to increase fruit size in kiwifruit, grapes, and watermelons.

2.1.2. 1-(2-Chloropyridin-4-yl)-3-phenylurea

- Molecular Formula : C₁₂H₁₀ClN₃O

- Molecular Weight : 271.68 g/mol

- Key Features : Chlorine at pyridine 4-position; approved for use in the U.S. on kiwifruit and grapes .

- Comparison : The positional isomerism (iodine at pyridine 5-position vs. chlorine at 4-position) likely impacts receptor binding in plant growth regulation. Chlorine’s smaller size may allow tighter interactions with auxin-like receptors, whereas iodine’s bulkiness could hinder or modify these interactions.

2.1.3. 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea

- Molecular Formula : C₁₈H₁₅N₅O₂S₂

- Molecular Weight : 421.47 g/mol

- Key Features : Incorporates a thiadiazole ring and methoxybenzylthio substituent.

- Applications : Demonstrated potent anticonvulsant activity (ED₅₀ = 1.14–2.72 μmol/kg in rodent models), surpassing standard drugs in sleep and maximal electroshock (MES) tests .

- Comparison : The thiadiazole moiety enhances lipophilicity and membrane permeability compared to pyridine-based ureas. However, iodine’s polarizability in 1-(5-Iodopyridin-2-yl)-3-phenylurea may improve solubility in aqueous biological matrices.

Substituent Effects on Bioactivity

- Halogen Substituents : Chlorine and iodine influence electronic properties (e.g., resonance effects) and steric bulk. Chlorine’s electronegativity enhances hydrogen bonding in FCF, critical for plant hormone mimicry , whereas iodine’s polarizability may improve π-π stacking in protein binding.

- Heterocyclic Modifications : Thiadiazole-containing derivatives (e.g., –4) exhibit enhanced CNS activity due to sulfur’s electron-withdrawing effects and improved blood-brain barrier penetration .

Stability and Metabolic Pathways

- FCF undergoes photochemical and biochemical degradation to products like 4-amino-2-chloropyridine and glucosylated TPs .

- Thiadiazole-based ureas (–4) show metabolic sulfoxidation and cleavage, whereas pyridinyl ureas primarily undergo ring hydroxylation or dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.